molecular formula C16H20Cl2FN3 B1413330 4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride CAS No. 2108656-08-0

4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride

Cat. No. B1413330
CAS RN: 2108656-08-0
M. Wt: 344.3 g/mol
InChI Key: LYHGYWOMUUBMLA-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride, often referred to as 4FMPP, is a synthetic compound with a wide range of applications in the scientific community. It is an important tool for scientists and researchers who wish to study the biochemical and physiological effects of various substances, as well as their mechanisms of action.

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

This compound is part of a broader class of arylcycloalkylamines, which includes phenyl piperidines and piperazines with arylalkyl substituents, noted for their pharmacophoric groups common in antipsychotic agents. Research highlights the role of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors. The study investigated the contributions of specific pharmacophoric groups to the selectivity and potency of synthesized agents at these receptors, indicating the composite structure's significance in receptor selectivity and potency, rather than predictability based on arylalkyl moieties alone (Sikazwe et al., 2009).

Practical Synthesis of Intermediates for NSAIDs

Another aspect of research related to this compound involves the synthesis of key intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating the compound's relevance in pharmaceutical manufacturing. This research addresses the challenges and developments in creating efficient, cost-effective synthesis methods for such intermediates, underscoring the compound's utility in drug development (Qiu et al., 2009).

Fluorescent Chemosensors Development

Research into 4-methyl-2,6-diformylphenol (DFP) based compounds, which share structural similarities with the compound , focuses on developing chemosensors for various analytes. This highlights the potential for creating highly selective and sensitive sensors for detecting metal ions, anions, and neutral molecules, demonstrating the compound's applicability in chemical sensing and environmental monitoring (Roy, 2021).

Development of Anticancer Drugs

The synthesis and application of fluorinated pyrimidines, to which the compound is related, have been explored for treating cancer. This research outlines the methodologies for incorporating isotopes into fluoropyrimidines to study their metabolism and biodistribution, offering insights into developing more precise cancer treatments (Gmeiner, 2020).

Optoelectronic Materials Development

Investigations into quinazolines and pyrimidines, which include compounds structurally related to the discussed chemical, have shown significant potential in creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, and photoelectric conversion elements, indicating the compound's utility beyond pharmaceuticals into materials science (Lipunova et al., 2018).

properties

IUPAC Name

4-(3-fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3.2ClH/c1-11-8-15(12-4-2-6-14(17)9-12)20-16(19-11)13-5-3-7-18-10-13;;/h2,4,6,8-9,13,18H,3,5,7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHGYWOMUUBMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)C3=CC(=CC=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Reactant of Route 2
4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Reactant of Route 3
4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Reactant of Route 4
4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Reactant of Route 5
4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Reactant of Route 6
4-(3-Fluorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride

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